N-(5-Acetyl-4'-fluoro-biphenyl-2-yl)-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

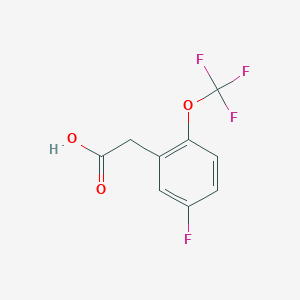

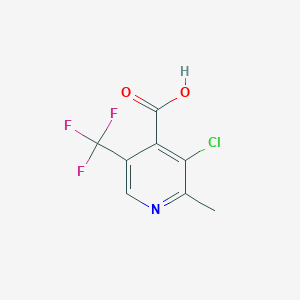

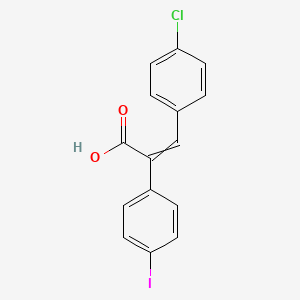

N-(5-Acetyl-4’-fluoro-biphenyl-2-yl)-acetamide , also known by its chemical formula C_{16}H_{13}NO_2F , is a synthetic organic compound. It belongs to the class of acetamides and contains a biphenyl moiety with an acetyl group attached to one of the phenyl rings. The fluoro substitution occurs at the para position of the other phenyl ring.

Synthesis Analysis

The synthesis of this compound involves several steps, including acylation of the biphenyl core with acetic anhydride, followed by fluorination using appropriate reagents. Detailed synthetic pathways and reaction conditions can be found in the literature.

Molecular Structure Analysis

The molecular structure of N-(5-Acetyl-4’-fluoro-biphenyl-2-yl)-acetamide consists of the following components:

- Biphenyl Core : Comprising two phenyl rings connected by a single bond.

- Acetyl Group (CH3CO) : Attached to one of the phenyl rings.

- Fluorine Atom (F) : Substituted at the para position of the other phenyl ring.

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:

- Hydrolysis : Cleavage of the acetyl group to form the corresponding carboxylic acid.

- Arylation : Substitution reactions at the biphenyl core.

- Reductive Processes : Reduction of the carbonyl group or fluorine atom.

Physical And Chemical Properties Analysis

- Melting Point : The compound likely exhibits a specific melting point, which can be experimentally determined.

- Solubility : Solubility in various solvents (e.g., water, organic solvents) impacts its practical use.

- Stability : Stability under different conditions (e.g., temperature, light) is crucial for storage and handling.

Applications De Recherche Scientifique

Antiplasmodial Properties

N-(5-Acetyl-4'-fluoro-biphenyl-2-yl)-acetamide derivatives have been studied for their potential antiplasmodial properties. Novel compounds with this structure were synthesized and evaluated for in vitro activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. The biological activity of these compounds was linked to their ability to hinder the entry of lactate into the plasmodial lactate dehydrogenase enzyme, thus inhibiting its activity. The study highlighted the significance of the fluoro-biphenyl structure in enhancing the compounds' antiplasmodial activity while exhibiting low toxicity against healthy cells (Mphahlele, Mmonwa, & Choong, 2017).

Herbicidal Activity

Derivatives of N-(5-Acetyl-4'-fluoro-biphenyl-2-yl)-acetamide have also been explored for their herbicidal properties. Novel compounds with this structural framework exhibited substantial control efficacy against specific weeds, showcasing the chemical's potential as a safe and efficacious herbicidal agent. This research underscores the versatility of the compound in agricultural applications (Huang Ming-zhi & Min Zhong-cheng, 2006).

Antiepileptic Drug Development

Further research has identified certain N-(5-Acetyl-4'-fluoro-biphenyl-2-yl)-acetamide derivatives as potential candidates for broad-spectrum antiepileptic drugs (AEDs). These derivatives showed promising anti-convulsant activity in various models, marking them as strong contenders for clinical drug development in the treatment of epilepsy (Tanaka et al., 2019).

Chemoselective Acetylation in Drug Synthesis

The compound has been instrumental in the chemoselective acetylation of 2-aminophenol, a key step in the synthesis of certain antimalarial drugs. The process optimization, mechanism, and kinetics of this reaction, utilizing N-(5-Acetyl-4'-fluoro-biphenyl-2-yl)-acetamide, were studied in detail, contributing to the efficient synthesis of these vital medicinal compounds (Magadum & Yadav, 2018).

Safety And Hazards

- Toxicity : Assessing the compound’s toxicity is essential for safe handling.

- Environmental Impact : Consider its potential impact on the environment.

- Handling Precautions : Proper protective measures should be taken during synthesis and handling.

Orientations Futures

Future research could focus on:

- Biological Activity : Investigating any potential pharmacological effects.

- Derivatives : Synthesizing derivatives for improved properties.

- Structure-Activity Relationship (SAR) : Understanding how structural modifications affect activity.

Propriétés

IUPAC Name |

N-[4-acetyl-2-(4-fluorophenyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO2/c1-10(19)13-5-8-16(18-11(2)20)15(9-13)12-3-6-14(17)7-4-12/h3-9H,1-2H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZRIBWLWNOSNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)NC(=O)C)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Acetyl-4'-fluoro-biphenyl-2-yl)-acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398594.png)

![Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1398601.png)

![[2,3'-Bipyridine]-6'-carboxylic acid](/img/structure/B1398602.png)

![2-Tert-butyloxycarbonylaminomethyl-5-(4-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398609.png)

![(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester](/img/structure/B1398613.png)